molecular formula C40H56O8 B1180618 Bisandrographolide A CAS No. 160498-02-2

Bisandrographolide A

Cat. No.: B1180618
CAS No.: 160498-02-2
M. Wt: 664.9 g/mol
InChI Key:
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Description

Bisandrographolide is a natural product found in Andrographis with data available.

Scientific Research Applications

  • Bisandrographolide has been identified as a promising drug molecule against diphtheria. Molecular docking and dynamics simulation studies have highlighted its potential effectiveness against the diphtheria toxin, especially due to its favorable pharmacokinetic properties and lack of AMES toxicity (Al-Khayri et al., 2023).

  • Bisandrographolide E, a type of bisandrographolide, selectively activates different TRPV channels and protects cardiomyocytes from hypoxia-reoxygenation injury. Its unique chemical structure contributes to its biological activity (Gao et al., 2019).

  • A novel 15-spiro diterpenoid dimer bisandrographolide G has shown potent inhibitory activity against human carboxylesterase 2, suggesting its potential as a human CES 2 inhibitor for developing new drugs (Sun et al., 2020).

  • Bisandrographolide A has been identified as a potential antiviral compound against Zika virus using computational docking simulation. It exhibits good binding with the target protein and has lower AMES toxicity, indicating its potential as a phytopharmaceutical for Zika virus treatment (Thirumoorthy et al., 2021).

  • Bisandrographolide compounds isolated from Andrographis paniculata have shown anti-HIV activity, highlighting their potential in antiviral research (Reddy et al., 2005).

  • Bisandrographolide has demonstrated efficacy in treating rheumatoid arthritis. In silico docking studies suggest that it can potentially serve as an alternative to disease-modifying anti-rheumatic drugs with fewer adverse effects (Tarachand et al., 2022).

  • In cancer research, bisandrographolide has shown potential as an anti-cancer agent. Studies have explored its effects on breast cancer cell proliferation, suggesting mechanisms involving inhibition of COX-2 expression and angiogenesis (Peng et al., 2018).

  • Bisandrographolide has also been studied for its neuroprotective properties, with evidence suggesting its potential utility in treating neuroinflammatory conditions (Wong et al., 2016).

  • Additionally, bisandrographolide has been investigated for its role in inhibiting non-small cell lung cancer cell proliferation by activating the mitochondrial apoptosis pathway and reprogramming glucose metabolism (Chen et al., 2021).

  • Further research has examined its anti-inflammatory properties, particularly in reducing chemokine up-regulation in the context of neuroinflammation (Wong et al., 2016).

  • The metabolic effects of bisandrographolide have been studied, suggesting its role in modulating glucose metabolism and contributing to its diverse therapeutic effects in various diseases (Burgos et al., 2020).

  • Its potential in dermatology has been explored, particularly in preventing UV-induced skin photoaging through antioxidant and anti-inflammatory activities (Zhan et al., 2016).

Mechanism of Action

Target of Action

Bisandrographolide, also known as Bisandrographolide A (BAA), is a compound derived from the plant Andrographis paniculata . The primary target of BAA is the TRPV4 channels . These channels are part of the transient receptor potential superfamily of ion channels . Activation of these channels by BAA might play a role in some of the reported effects of Andrographis extract in traditional medicine .

Mode of Action

BAA activates TRPV4 channels with an EC50 of 790–950 nM . BAA can activate the channel in a membrane-delimited manner . This interaction with its targets leads to changes in the cellular environment, potentially influencing various biological processes.

Biochemical Pathways

It is known that andrographolide, a related compound, acts on many inflammation-related signaling pathways Given the structural similarity, it is plausible that BAA may also influence similar pathways

Pharmacokinetics

Research on andrographolide, a related compound, suggests that innovative delivery systems such as microspheres, liposomes, niosomes, and nanoparticles can enhance bioavailability and target-specific delivery

Result of Action

It is known that activation of trpv4 channels can have various effects depending on the cellular context . Given that BAA activates these channels, it may have diverse effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of BAA may be influenced by various environmental factors. For instance, the plant Andrographis paniculata, from which BAA is derived, is used in traditional medicine to ‘cool’ and relieve internal heat, inflammation, and pain . This suggests that the effects of BAA may be influenced by the internal environment of the body.

Biochemical Analysis

Biochemical Properties

Bisandrographolide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the notable interactions is with the transient receptor potential vanilloid 4 (TRPV4) channels. Bisandrographolide activates TRPV4 channels, which are involved in calcium ion transport across cell membranes . This activation leads to an increase in intracellular calcium levels, influencing various cellular processes. Additionally, bisandrographolide interacts with proteins involved in the inflammatory response, such as nuclear factor kappa B (NF-κB), inhibiting its activity and thereby reducing inflammation .

Cellular Effects

Bisandrographolide exerts significant effects on various types of cells and cellular processes. In immune cells, bisandrographolide modulates the production of cytokines, reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . In cancer cells, bisandrographolide induces apoptosis by activating caspase pathways and increasing the production of reactive oxygen species (ROS) . Furthermore, bisandrographolide influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of bisandrographolide involves its binding interactions with various biomolecules. Bisandrographolide binds to TRPV4 channels, leading to their activation and subsequent calcium influx . This calcium influx triggers downstream signaling pathways, including the activation of protein kinase C (PKC) and the MAPK pathway . Additionally, bisandrographolide inhibits the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes . These molecular interactions contribute to the compound’s anti-inflammatory and anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bisandrographolide have been observed to change over time. Bisandrographolide exhibits stability under various conditions, maintaining its bioactivity over extended periods . Degradation of bisandrographolide can occur under extreme conditions, such as high temperatures and acidic environments . Long-term studies have shown that bisandrographolide can exert sustained effects on cellular function, including prolonged inhibition of inflammatory responses and sustained induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of bisandrographolide vary with different dosages in animal models. At low doses, bisandrographolide exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At high doses, bisandrographolide can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic effects of bisandrographolide plateau at certain dosages, and further increases in dosage do not enhance its efficacy .

Metabolic Pathways

Bisandrographolide is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s (CYPs) play a significant role in the metabolism of bisandrographolide . These metabolic reactions influence the compound’s bioavailability and pharmacokinetics, affecting its therapeutic efficacy and safety profile .

Transport and Distribution

Bisandrographolide is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Bisandrographolide is known to accumulate in specific tissues, including the liver and kidneys, where it exerts its pharmacological effects . The distribution of bisandrographolide within cells is influenced by its interactions with intracellular transport proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of bisandrographolide plays a crucial role in its activity and function. Bisandrographolide is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . The compound can also translocate to the nucleus, where it influences gene expression by modulating transcription factors such as NF-κB . Post-translational modifications, such as phosphorylation, can affect the subcellular localization and activity of bisandrographolide .

Properties

IUPAC Name

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHWOZANSOUSAY-LZBAHHAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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